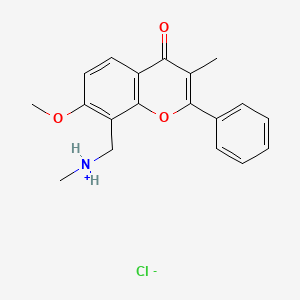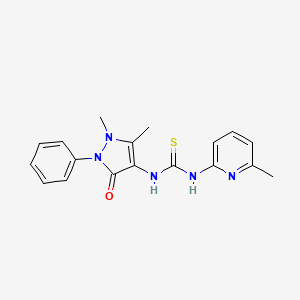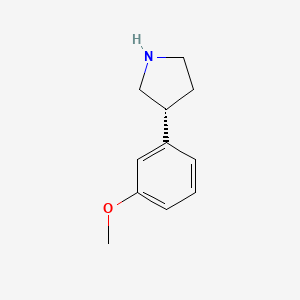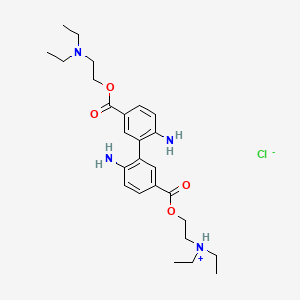
Di-(beta-diethylaminoethyl)-2,2'-diamino-5,5'-biphenylcarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes two diethylaminoethyl groups attached to a biphenyl core with diamino and carboxylate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of diamino groups and carboxylate functionalities. The final step involves the addition of diethylaminoethyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl groups can enhance the compound’s ability to penetrate cell membranes, while the biphenyl core provides a stable framework for binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaminoethyl diphenylpropylacetate: Known for its local anesthetic properties.
Diethylaminoethanol: Used as a solvent and in the synthesis of quaternary ammonium salts.
Diethylaminoethyl mercaptan: Utilized in the preparation of pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness
Di-(beta-diethylaminoethyl)-2,2’-diamino-5,5’-biphenylcarboxylate hydrochloride stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its biphenyl core provides structural stability, while the diethylaminoethyl groups enhance its solubility and interaction with biological targets, making it a versatile compound in various research applications.
Propriétés
Numéro CAS |
63992-37-0 |
|---|---|
Formule moléculaire |
C26H39ClN4O4 |
Poids moléculaire |
507.1 g/mol |
Nom IUPAC |
2-[4-amino-3-[2-amino-5-[2-(diethylamino)ethoxycarbonyl]phenyl]benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c1-5-29(6-2)13-15-33-25(31)19-9-11-23(27)21(17-19)22-18-20(10-12-24(22)28)26(32)34-16-14-30(7-3)8-4;/h9-12,17-18H,5-8,13-16,27-28H2,1-4H3;1H |
Clé InChI |
FBUQNJJEIGYAFR-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)N)C2=C(C=CC(=C2)C(=O)OCCN(CC)CC)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15347992.png)
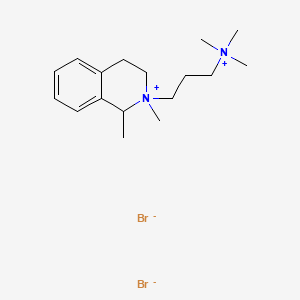

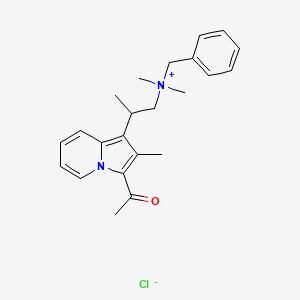
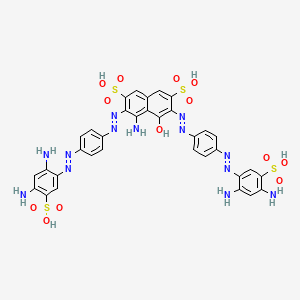
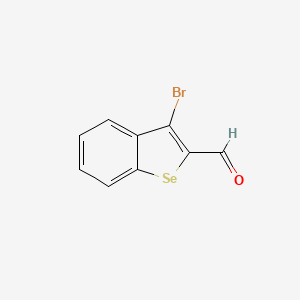
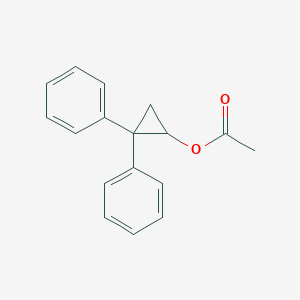
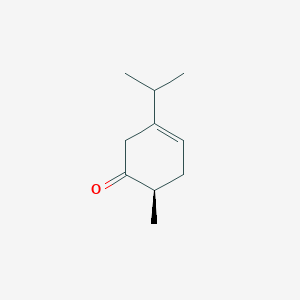
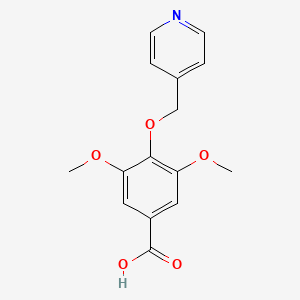
![4-[4-[bis(2-chloroethyl)amino]phenoxy]butanoic acid](/img/structure/B15348048.png)
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
